molecular formula C18H20N2O3S2 B2707425 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 439096-18-1

5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B2707425
CAS No.: 439096-18-1
M. Wt: 376.49
InChI Key: VMVLEYKQRIODLO-UHFFFAOYSA-N
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Description

5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including an imidazole ring, a thienyl group, and a phenylsulfonyl group, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the thienyl and phenylsulfonyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(Phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one
  • 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-furylmethyl)-1,3-dihydro-2H-imidazol-2-one
  • 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-pyridylmethyl)-1,3-dihydro-2H-imidazol-2-one

Uniqueness

What sets 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-imidazol-2-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the thienyl group, in particular, may enhance its biological activity and make it a more versatile compound for various research and industrial purposes.

Properties

IUPAC Name

5-[1-(benzenesulfonyl)ethyl]-4-ethyl-3-(thiophen-2-ylmethyl)-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-3-16-17(13(2)25(22,23)15-9-5-4-6-10-15)19-18(21)20(16)12-14-8-7-11-24-14/h4-11,13H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVLEYKQRIODLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)N1CC2=CC=CS2)C(C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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